molecular formula C8H11N3O3 B11818465 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid

Cat. No.: B11818465
M. Wt: 197.19 g/mol
InChI Key: KQSJTUXIXSKNNS-UHFFFAOYSA-N
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Description

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxyiminomethyl group at the 4-position and a dimethyl substitution at the 3 and 5 positions of the pyrazole ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid typically involves the reaction of 3,5-dimethylpyrazole with hydroxylamine to introduce the hydroxyiminomethyl group. This is followed by the reaction with chloroacetic acid to attach the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form a nitro group.

    Reduction: The hydroxyiminomethyl group can be reduced to form an amine.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: Formation of 2-[4-(Nitromethyl)-3,5-dimethylpyrazol-1-yl]acetic acid.

    Reduction: Formation of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The acetic acid moiety can also participate in interactions with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Hydroxyiminomethyl)-3,5-dimethoxyphenyl]acetic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[4-(hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid

InChI

InChI=1S/C8H11N3O3/c1-5-7(3-9-14)6(2)11(10-5)4-8(12)13/h3,14H,4H2,1-2H3,(H,12,13)

InChI Key

KQSJTUXIXSKNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)C=NO

Origin of Product

United States

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